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molecular formula C8H9ClO2 B8755871 4-Chloro-2-(1-hydroxyethyl)phenol

4-Chloro-2-(1-hydroxyethyl)phenol

Cat. No. B8755871
M. Wt: 172.61 g/mol
InChI Key: MMEFEZLZLKQZJO-UHFFFAOYSA-N
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Patent
US04251546

Procedure details

Sodium borohydride (0.5 g) was added in small portions to a cooled solution of 5-chloro-2-hydroxyacetophenone (5 g) in methanol (50 ml). The solution was stirred at room temperature for 0.5 hr and was then poured into ice-water and acidified with dilute acetic acid. The product was extracted with ether, the ethereal solution was washed with water and then 5% aqueous sodium bicarbonate solution. The ethereal solution was dried (Na2SO4) and the solvent removed under reduced pressure. The colourless oil crystallised from hexane/ethyl acetate to give 4-chloro-2-(1-hydroxyethyl)phenol (4.8 g); m.p. 98° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][C:4]([C:6]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:7]=1[OH:13])=[O:5].C(O)(=O)C>CO>[Cl:12][C:10]1[CH:9]=[CH:8][C:7]([OH:13])=[C:6]([CH:4]([OH:5])[CH3:3])[CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
CC(=O)C1=C(C=CC(=C1)Cl)O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 0.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ether
WASH
Type
WASH
Details
the ethereal solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethereal solution was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The colourless oil crystallised from hexane/ethyl acetate

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)O)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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